Cas no 2227751-80-4 (1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine)

1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1633842
- 2227751-80-4
- 1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine
-
- インチ: 1S/C10H18N4/c1-7(2)14-6-4-8(11)10(14)9-3-5-12-13-9/h3,5,7-8,10H,4,6,11H2,1-2H3,(H,12,13)/t8-,10-/m1/s1
- InChIKey: YLGZVVIREXVTBS-PSASIEDQSA-N
- SMILES: N1(C(C)C)CC[C@H]([C@@H]1C1=CC=NN1)N
計算された属性
- 精确分子量: 194.153146591g/mol
- 同位素质量: 194.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.9Ų
- XLogP3: 0.2
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1633842-0.25g |
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine |
2227751-80-4 | 0.25g |
$1472.0 | 2023-07-10 | ||
Enamine | EN300-1633842-0.5g |
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine |
2227751-80-4 | 0.5g |
$1536.0 | 2023-07-10 | ||
Enamine | EN300-1633842-5.0g |
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine |
2227751-80-4 | 5.0g |
$4641.0 | 2023-07-10 | ||
Enamine | EN300-1633842-500mg |
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine |
2227751-80-4 | 500mg |
$1357.0 | 2023-09-22 | ||
Enamine | EN300-1633842-5000mg |
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine |
2227751-80-4 | 5000mg |
$4102.0 | 2023-09-22 | ||
Enamine | EN300-1633842-100mg |
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine |
2227751-80-4 | 100mg |
$1244.0 | 2023-09-22 | ||
Enamine | EN300-1633842-0.1g |
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine |
2227751-80-4 | 0.1g |
$1408.0 | 2023-07-10 | ||
Enamine | EN300-1633842-10.0g |
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine |
2227751-80-4 | 10.0g |
$6882.0 | 2023-07-10 | ||
Enamine | EN300-1633842-50mg |
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine |
2227751-80-4 | 50mg |
$1188.0 | 2023-09-22 | ||
Enamine | EN300-1633842-2.5g |
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine |
2227751-80-4 | 2.5g |
$3136.0 | 2023-07-10 |
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine 関連文献
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
7. Book reviews
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amineに関する追加情報
Introduction to 1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine (CAS No. 2227751-80-4)
1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine, identified by the CAS number 2227751-80-4, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug discovery. The compound combines a pyrrolidine core with a propyl substituent and a pyrazole moiety, creating a versatile scaffold for further chemical modifications and biological evaluations.
The structural features of 1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine make it an attractive candidate for exploring novel pharmacological activities. Pyrrolidine and pyrazole are both well-known scaffolds in drug development, known for their ability to interact with biological targets such as enzymes and receptors. The presence of the propyl group introduces additional conformational flexibility, which can be exploited to optimize binding affinity and selectivity.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The pyrazolopyrrolidine motif has been particularly studied for its potential in modulating kinase activity, which is crucial in many disease pathways. For instance, derivatives of this scaffold have shown promise in inhibiting tyrosine kinases, which are overactive in certain types of cancer.
Recent studies have highlighted the importance of 1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine in the development of kinase inhibitors. Researchers have demonstrated that modifications to the propyl substituent and the pyrazole ring can significantly alter the biological activity of the compound. By fine-tuning these structural elements, it is possible to achieve high selectivity for specific kinases while minimizing off-target effects.
The synthesis of 1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the pyrazole ring typically involves condensation reactions between hydrazine derivatives and α-haloketones or α-bromoaldehydes. Subsequent functionalization of the pyrrolidine nitrogen with the propyl group can be achieved through reductive amination or nucleophilic substitution reactions.
One of the key challenges in working with 1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine is ensuring high purity and yield during synthesis. Impurities can significantly affect biological assays and lead to misleading results. Therefore, advanced purification techniques such as column chromatography and recrystallization are often employed to isolate the desired compound in high purity.
The pharmacological evaluation of 1-(propan-2-ylyl)-2-(1H-pyrazol -3 - yl ) py r rolidin - 3 - am ine has revealed several interesting properties. In vitro studies have shown that this compound exhibits inhibitory activity against several kinases, including Janus kinases (JAKs) and discoidin domain receptors (DDR). JAKs are involved in various signaling pathways related to inflammation and immune responses, making them attractive targets for therapeutic intervention.
Furthermore, preliminary in vivo studies have suggested that 1-(propan - 2 - yl ) - 2 - ( 1 H - p y r az ol - 3 - y l ) p y r rol idin e - 3 - a min e may have potential as an anti-inflammatory agent. By modulating kinase activity, this compound could interfere with inflammatory cascades and reduce symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis.
The versatility of (CAS No. 2227751 - 80 - 4) also makes it a valuable tool for chemical biology research. Researchers can use this compound as a starting point to develop libraries of derivatives with tailored pharmacological properties. High-throughput screening techniques combined with structure-based drug design can accelerate the discovery process and identify novel lead compounds for further development.
In conclusion,(CAS No .2227751804) represents a promising candidate for therapeutic applications due to its unique structural features and biological activities. The combination of computational modeling, synthetic chemistry, and pharmacological testing will be essential in fully realizing its potential as a drug candidate. As research continues to uncover new insights into kinase-mediated diseases,(CAS No .2227751804) may play a significant role in developing innovative treatments for patients worldwide.
2227751-80-4 (1-(propan-2-yl)-2-(1H-pyrazol-3-yl)pyrrolidin-3-amine) Related Products
- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)
- 1661020-98-9((6-Fluoronaphthalen-2-yl)boronic acid)
- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)
- 343374-75-4((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE)
- 946235-85-4(methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)
- 36681-58-0(Kynuramine dihydrochloride)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 1036260-43-1(cis-3-Aminocyclobutanol)
- 1346606-52-7(Tri(16-hydroxy)oleoylglycerol)
- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)




